Elzovantinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Elzovantinib is a novel, orally bioavailable multi-targeted kinase inhibitor with a unique macrocyclic structure. It targets the MET, SRC, and colony-stimulating factor 1 receptor kinases. This compound is currently being evaluated in clinical trials for its efficacy in treating advanced solid tumors with genetic alterations in MET .
准备方法
合成路线和反应条件: 埃尔佐凡替尼的合成涉及多个步骤,包括其环状结构的形成。详细的合成路线和具体的反应条件是专有的,未公开。它通常涉及有机合成技术,如环化、偶联反应和纯化步骤。
工业生产方法: 埃尔佐凡替尼的工业生产可能涉及大规模的有机合成工艺,以确保高纯度和高产率。这包括使用自动化反应器、严格的质量控制措施和遵守良好生产规范 (GMP)。
化学反应分析
反应类型: 埃尔佐凡替尼会发生各种化学反应,主要涉及其激酶抑制活性。这些反应包括:
氧化: 埃尔佐凡替尼可以在肝脏中发生氧化代谢。
还原: 还原反应可能在特定条件下发生,改变其药代动力学性质。
取代: 取代反应可以修饰其官能团,可能会增强其疗效或减少副作用。
常用试剂和条件:
氧化: 常见的氧化剂,如细胞色素 P450 酶。
还原: 还原剂,如氢气或金属催化剂。
取代: 试剂,如卤化物或亲核试剂,在受控条件下。
主要产物: 从这些反应中形成的主要产物通常是代谢物,这些代谢物要么被排泄,要么在体内进一步加工。
科学研究应用
埃尔佐凡替尼具有广泛的科学研究应用,包括:
化学: 用作研究激酶抑制和环状结构合成的模型化合物。
生物学: 研究其对细胞信号通路和肿瘤微环境调节的影响。
医学: 在临床试验中评估用于治疗各种癌症,包括非小细胞肺癌、胃癌和结直肠癌
工业: 在开发靶向癌症疗法和个性化医疗方法方面的潜在应用。
作用机制
埃尔佐凡替尼通过抑制MET、SRC和集落刺激因子 1 受体激酶的活性来发挥作用。这些激酶参与各种细胞过程,包括增殖、存活和迁移。 通过阻断这些途径,埃尔佐凡替尼可以减少肿瘤生长并增强对癌细胞的免疫反应 .
类似化合物:
克瑞唑替尼: 另一种 MET 抑制剂,但具有不同的结构和活性谱。
卡博替尼: 靶向 MET 和血管内皮生长因子受体 2,用于治疗肾细胞癌。
替泊替尼: 一种选择性 MET 抑制剂,在非小细胞肺癌中应用。
埃尔佐凡替尼的独特性: 埃尔佐凡替尼的独特性在于其环状结构,它提供了增强的稳定性和特异性。 它能够同时靶向多个激酶(MET、SRC 和集落刺激因子 1 受体),与其他单靶点抑制剂相比,具有更广泛的治疗潜力 .
相似化合物的比较
Crizotinib: Another MET inhibitor but with a different structure and spectrum of activity.
Cabozantinib: Targets MET and vascular endothelial growth factor receptor 2, used in treating renal cell carcinoma.
Tepotinib: A selective MET inhibitor with applications in non-small cell lung cancer.
Uniqueness of Elzovantinib: this compound’s uniqueness lies in its macrocyclic structure, which provides enhanced stability and specificity. Its ability to target multiple kinases (MET, SRC, and colony-stimulating factor 1 receptor) simultaneously offers a broader therapeutic potential compared to other single-target inhibitors .
属性
IUPAC Name |
(11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O2/c1-3-27-10-13-12(8-22)14(21)4-5-15(13)30-11(2)9-24-20(29)17-18(23)26-28-7-6-16(27)25-19(17)28/h4-7,11H,3,9-10H2,1-2H3,(H2,23,26)(H,24,29)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDPUQDMSHQSKH-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C=CC(=C2C#N)F)OC(CNC(=O)C3=C4N=C1C=CN4N=C3N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC2=C(C=CC(=C2C#N)F)O[C@H](CNC(=O)C3=C4N=C1C=CN4N=C3N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2271119-26-5 |
Source
|
Record name | Elzovantinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2271119265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elzovantinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY12Q00LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。